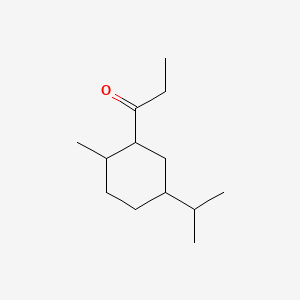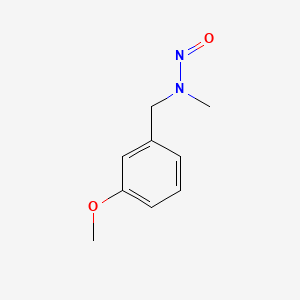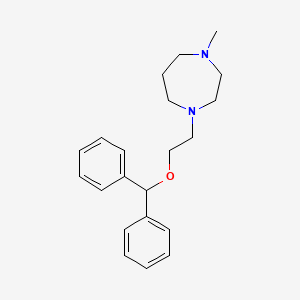![molecular formula C18H13N3O2 B12808813 N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide CAS No. 137522-65-7](/img/structure/B12808813.png)
N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is a complex organic compound with the molecular formula C18H13N3O2 and a molecular weight of 303.31472 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents like acetic acid and catalysts such as acetic anhydride to facilitate the formation of the quinazoline ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazoline ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce halogenated or alkylated quinazoline derivatives .
Scientific Research Applications
N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
12-Oxo-12H-quino[2,1-b]quinazoline-5-carboxylic acid: This compound shares a similar quinazoline core structure but lacks the N-methyl group.
Quinazolinone derivatives: These compounds have a similar quinazoline ring system but differ in their functional groups and substitution patterns.
Uniqueness
N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the N-methyl group and the oxo functionality contribute to its ability to interact with a wide range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
137522-65-7 |
|---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-methyl-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C18H13N3O2/c1-19-17(22)13-10-16-20-14-8-4-2-7-12(14)18(23)21(16)15-9-5-3-6-11(13)15/h2-10H,1H3,(H,19,22) |
InChI Key |
OUGDIUVHUGTHEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



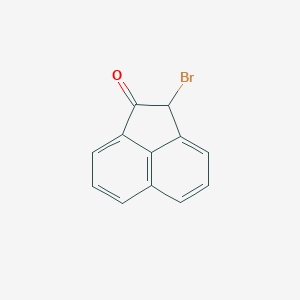
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
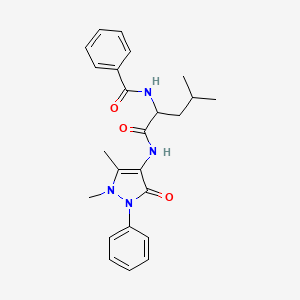
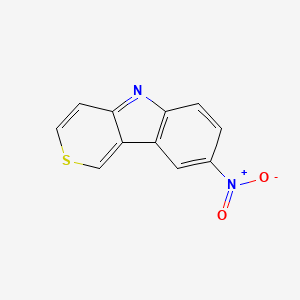


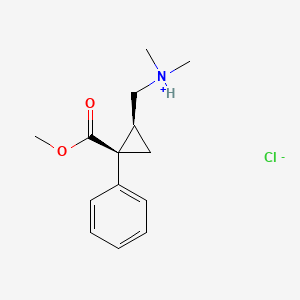

![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
